molecular formula C24H16N2O9 B11664415 dimethyl 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzene-1,3-dicarboxylate

dimethyl 5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzene-1,3-dicarboxylate

Katalognummer: B11664415
Molekulargewicht: 476.4 g/mol
InChI-Schlüssel: BYFDMAPGONOOHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE is an organic compound with the molecular formula C14H13NO3. It is known for its unique chemical structure, which includes a nitrophenoxy group and a dihydroisoindole moiety.

Vorbereitungsmethoden

The synthesis of 1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE typically involves the reaction of methanol with nitric acid. The process begins by slowly mixing methanol with concentrated nitric acid and heating the mixture until the reaction is complete. The resulting product is then distilled to obtain the desired compound . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.

Analyse Chemischer Reaktionen

1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or ether, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the dihydroisoindole moiety can interact with specific protein sites, influencing biological pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,3-DIMETHYL 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE include:

    1,3-Dimethyl-5-(4-nitrophenoxy)benzene: Shares the nitrophenoxy group but lacks the dihydroisoindole moiety.

    1,3-Bis(4-nitrophenoxy)benzene: Contains two nitrophenoxy groups, providing different reactivity and applications.

    1,3-Dimethoxy-5-[(3-nitrophenoxy)methyl]benzene: Similar structure with methoxy groups instead of methyl groups .

Eigenschaften

Molekularformel

C24H16N2O9

Molekulargewicht

476.4 g/mol

IUPAC-Name

dimethyl 5-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H16N2O9/c1-33-23(29)13-9-14(24(30)34-2)11-16(10-13)25-21(27)19-8-7-18(12-20(19)22(25)28)35-17-5-3-15(4-6-17)26(31)32/h3-12H,1-2H3

InChI-Schlüssel

BYFDMAPGONOOHR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.